N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H26N6O4S and its molecular weight is 482.56. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Thioxopyrimidine Derivatives : The synthesis of novel derivatives incorporating heterocyclic structures like pyrazole, pyrimidine, and benzimidazole has been explored for various applications. For example, novel N-cycloalkanes, morpholine, piperazines, and pyrazolopyrimidines derivatives were synthesized, showcasing the versatility of heterocyclic compounds in medicinal chemistry and drug discovery (Ho & Suen, 2013).
Anticancer and Anti-inflammatory Agents : Research has been conducted on pyrazolopyrimidines derivatives as potential anticancer and anti-inflammatory agents. This includes the synthesis and biological evaluation of novel derivatives, highlighting the therapeutic potential of these compounds in treating diseases (Rahmouni et al., 2016).
Metabolite Analysis : The study of drug metabolites is critical for understanding the pharmacokinetics and safety profile of pharmaceutical compounds. For instance, the metabolism of imatinib mesylate and related substances was investigated, offering insights into the metabolite formation and drug stability (Ye et al., 2012).
Insecticidal and Antibacterial Potential : The synthesis and evaluation of pyrimidine-linked pyrazoles for their insecticidal and antibacterial potential reflect the broad spectrum of bioactivity associated with heterocyclic compounds (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c1-15-14-20(29(27-15)23-24-19-7-5-6-18(19)22(31)26-23)25-21(30)16-8-10-17(11-9-16)34(32,33)28-12-3-2-4-13-28/h8-11,14H,2-7,12-13H2,1H3,(H,25,30)(H,24,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMSIBNYQXJBLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=NC5=C(CCC5)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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